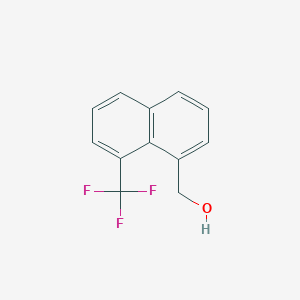![molecular formula C14H20N2O B11879165 1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one CAS No. 62591-98-4](/img/structure/B11879165.png)
1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one is a chemical compound with the molecular formula C14H20N2O. It is known for its unique structure, which includes an azepan-2-one ring and a phenyl group with an aminomethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one typically involves the reaction of 4-(aminomethyl)benzyl chloride with azepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The azepan-2-one ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
1-{[4-(Aminomethyl)phenyl]methyl}piperidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.
1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one: Contains a pyrrolidine ring instead of an azepane ring
Uniqueness
1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one is unique due to its azepan-2-one ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
62591-98-4 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[[4-(aminomethyl)phenyl]methyl]azepan-2-one |
InChI |
InChI=1S/C14H20N2O/c15-10-12-5-7-13(8-6-12)11-16-9-3-1-2-4-14(16)17/h5-8H,1-4,9-11,15H2 |
Clave InChI |
PIDVYYQPAVQTOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


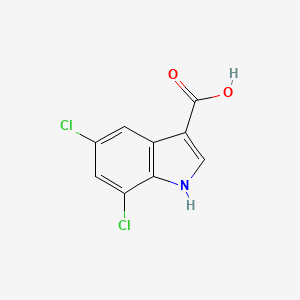
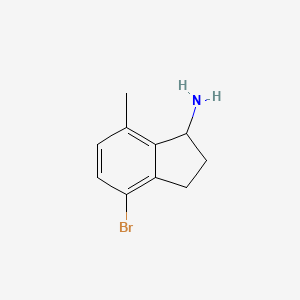
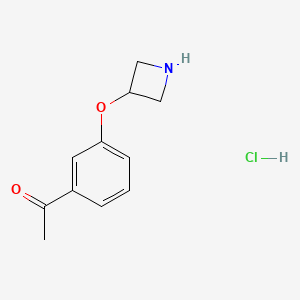
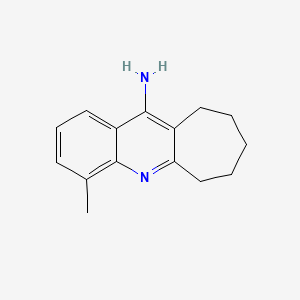
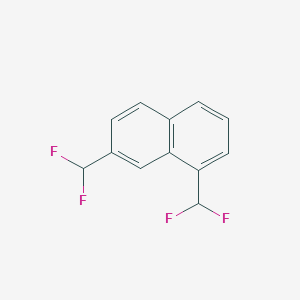

![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)

![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)
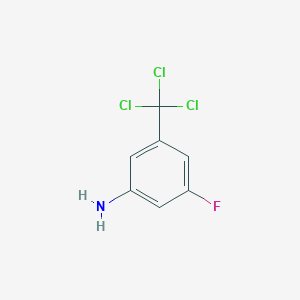
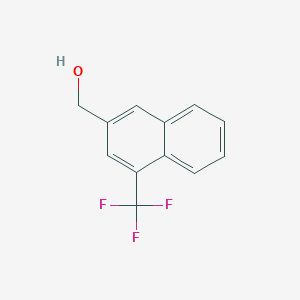

![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
